N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide
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Overview
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H30N2O4S and its molecular weight is 442.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
The compound has been involved in studies focusing on the synthesis of novel molecular structures. For example, research on the synthesis and characterization of quinazoline sulfonamide derivatives highlights the compound's role in developing molecules with potential bioactivity, including antimicrobial and anticancer properties (Kumar et al., 2018). Another study demonstrates its application in the eco-friendly synthesis of benzoxazepine and malonamide derivatives, showcasing the compound's versatility in generating diverse chemical structures under mild conditions (Babazadeh et al., 2016).
Biological Activity and Pharmacological Applications
The compound's framework has been leveraged to investigate biological activities and pharmacological applications. Research involving the synthesis of novel indazole derivatives has revealed significant antiproliferative and apoptotic activities against tumor cell lines, highlighting the compound's potential in cancer research (Abbassi et al., 2014). Additionally, studies on carbonic anhydrase inhibitors showcase the compound's utility in developing therapeutics targeting enzyme inhibition, with implications for treating conditions like glaucoma and epilepsy (Sapegin et al., 2018).
Photochemical and Photophysical Properties
The compound has also been studied for its photochemical and photophysical properties. One investigation into zinc phthalocyanine derivatives substituted with sulfonamide groups reveals the compound's potential in photodynamic therapy for cancer treatment, underscoring its importance in developing new photosensitizers (Pişkin et al., 2020).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of compounds related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide have been explored, indicating the potential for developing new antibiotics and antifungal agents (Khodairy et al., 2016).
Mechanism of Action
Indole Derivatives
The compound is a derivative of indole, a heterocyclic compound that is a common structure in many natural products and drugs . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Benzylic Reactions
The compound also contains a benzylic position, which is a site of reactivity in many organic reactions . Reactions at the benzylic position can lead to the formation of new compounds with different properties.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4S/c1-8-11-26-20-13-19(9-10-21(20)30-14-24(6,7)23(26)27)25-31(28,29)22-17(4)15(2)12-16(3)18(22)5/h8-10,12-13,25H,1,11,14H2,2-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXVKWFDYKOQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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